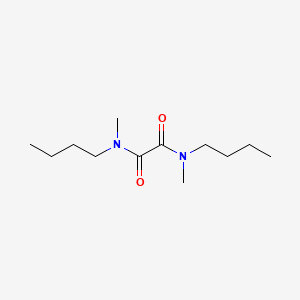![molecular formula C6H12Cl2N4 B13912659 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of viral infections such as hepatitis B. The structure of this compound features a pyrazolo[1,5-a]pyrazine core, which is a privileged scaffold in drug discovery due to its ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of NH-pyrazole carbonic acids as key intermediates. These intermediates undergo regioselective cyclization to form the desired pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine is optimized for cost-efficiency and scalability. This involves the use of multigram-scale reactions with efficient purification steps.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine, which can exhibit enhanced biological activity or improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound acts as a core protein allosteric modulator (CpAM), which inhibits the replication of the hepatitis B virus by altering the structure of its core protein. This disruption prevents the virus from assembling and replicating effectively .
Comparación Con Compuestos Similares
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: This compound has a similar core structure but differs in its biological activity and target specificity.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives: These derivatives have various substituents that can enhance or modify their biological activity.
The uniqueness of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine lies in its specific interaction with the hepatitis B virus core protein, making it a promising candidate for antiviral therapy .
Propiedades
Fórmula molecular |
C6H12Cl2N4 |
|---|---|
Peso molecular |
211.09 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4,7H2;2*1H |
Clave InChI |
GBDJFZPNJXQUDU-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=C(C=N2)N)CN1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13912578.png)
![3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13912582.png)
![6-Butyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13912583.png)
![O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate](/img/structure/B13912596.png)

![4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13912606.png)
![1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)




![Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
![6-[2-[3-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B13912665.png)
![methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate](/img/structure/B13912669.png)
